molecular formula C13H15NO B8600873 4,4-Dimethyl-2-(2-phenylethenyl)-2-oxazoline

4,4-Dimethyl-2-(2-phenylethenyl)-2-oxazoline

Cat. No.: B8600873
M. Wt: 201.26 g/mol
InChI Key: IVCSIAZWAKWKDI-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-(2-phenylethenyl)-2-oxazoline is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two methyl groups at the 4-position and a styryl group at the 2-position, making it a unique and interesting molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-(2-phenylethenyl)-2-oxazoline typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is usually carried out at room temperature, ensuring high stereospecificity and yield.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves safety by minimizing the handling of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-2-(2-phenylethenyl)-2-oxazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: MnO2, bromotrichloromethane, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogenating agents, Grignard reagents

Major Products:

    Oxidation: Oxazoles

    Reduction: Reduced oxazole derivatives

    Substitution: Functionalized oxazole derivatives

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-(2-phenylethenyl)-2-oxazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Comparison: Compared to other oxazole derivatives, 4,4-Dimethyl-2-(2-phenylethenyl)-2-oxazoline is unique due to its styryl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

4,4-dimethyl-2-(2-phenylethenyl)-5H-1,3-oxazole

InChI

InChI=1S/C13H15NO/c1-13(2)10-15-12(14-13)9-8-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3

InChI Key

IVCSIAZWAKWKDI-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C=CC2=CC=CC=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,4-Dimethyl-2-(2-phenylethenyl)-2-oxazoline (P-1886) was prepared by reacting benzaldehyde with 2,4,4,-trimethyl-2-oxazoline. The product had a boiling point of 112° at 0.45mm. The nmr spectrum was consistent with the proposed structure.
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